Cilengitide (trifluoroacetate)
Overview
Description
Cilengitide (trifluoroacetate) is a cyclic peptide that functions as an integrin inhibitor. It is particularly effective against the αvβ3 and αvβ5 integrins, which play crucial roles in angiogenesis, tumor invasion, and metastasis. This compound has garnered significant attention for its potential therapeutic applications, especially in the treatment of glioblastoma multiforme .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cilengitide (trifluoroacetate) is synthesized through a series of peptide coupling reactions. The process typically involves the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Cyclization: The linear peptide is cyclized to form the cyclic structure of cilengitide.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods
Industrial production of cilengitide (trifluoroacetate) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale HPLC systems for purification .
Chemical Reactions Analysis
Types of Reactions
Cilengitide (trifluoroacetate) primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cyclization Reagents: Often involves the use of thioester intermediates and cyclization catalysts.
Major Products
The major product of these reactions is cilengitide (trifluoroacetate) itself, with high purity achieved through HPLC purification .
Scientific Research Applications
Cilengitide (trifluoroacetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in inhibiting integrin-mediated cell adhesion and migration.
Industry: Utilized in the development of integrin inhibitors and other peptide-based therapeutics.
Mechanism of Action
Cilengitide (trifluoroacetate) exerts its effects by binding to the αvβ3 and αvβ5 integrins, thereby inhibiting their interaction with extracellular matrix proteins. This inhibition disrupts integrin-mediated signaling pathways, leading to reduced angiogenesis, tumor invasion, and metastasis. The compound specifically targets the focal adhesion kinase (FAK) and Src kinase pathways, inducing apoptosis in endothelial cells .
Comparison with Similar Compounds
Similar Compounds
Eptifibatide: Another cyclic peptide that inhibits the glycoprotein IIb/IIIa receptor on platelets.
Tirofiban: A non-peptide antagonist of the glycoprotein IIb/IIIa receptor.
Uniqueness
Cilengitide (trifluoroacetate) is unique in its high selectivity for the αvβ3 and αvβ5 integrins, making it particularly effective in targeting tumor angiogenesis and metastasis. Unlike other integrin inhibitors, cilengitide has shown promising results in preclinical and clinical studies for treating glioblastoma multiforme .
Biological Activity
Cilengitide (trifluoroacetate) is a cyclic peptide that acts as an antagonist to integrin receptors, specifically αVβ3 and αVβ5. It has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of glioblastoma multiforme (GBM) and other malignancies. This article delves into the biological activity of cilengitide, summarizing its mechanisms of action, effects on various cancer cell lines, and relevant case studies.
Cilengitide functions primarily by inhibiting integrin-mediated cell adhesion and signaling pathways. By binding to the αVβ3 and αVβ5 integrins, cilengitide disrupts interactions between tumor cells and the extracellular matrix (ECM), which are crucial for tumor growth, migration, and angiogenesis. This inhibition can lead to:
- Induction of Apoptosis : Cilengitide has been shown to induce apoptosis in certain glioma cell lines (U87MG and U373MG) at concentrations around 20 µg/mL while sparing cells that lack the target integrins .
- Inhibition of Tumor Growth : In vivo studies have demonstrated that cilengitide can delay tumor implantation and reduce growth in animal models, specifically in U87MG xenografts .
In Vitro Studies
- Cell Line Sensitivity : Cilengitide effectively inhibited adhesion and promoted apoptosis in U87MG cells but had no effect on U251MG cells due to the absence of αVβ3 receptors .
- Calcium Mobilization : Research indicated that cilengitide could modulate calcium mobilization in endothelial cells, further implicating its role in disrupting angiogenic signaling pathways .
In Vivo Studies
- A study reported that administering cilengitide at a dosage of 200 µg per animal per day significantly prolonged survival in mice with implanted U87MG tumors .
- Another investigation noted that low doses of cilengitide might paradoxically stimulate angiogenesis and tumor growth, suggesting a complex dose-response relationship that necessitates careful consideration during therapeutic application .
Clinical Trials
- Phase II Trials for Recurrent GBM : Cilengitide was evaluated in a multicenter phase II study involving patients with recurrent GBM. The results indicated minimal toxicity across a wide range of doses, but overall efficacy was limited due to the short half-life of the compound .
- Combination Therapies : Recent studies have explored combining cilengitide with chemotherapeutic agents, revealing enhanced anti-tumor activity when used together compared to either treatment alone .
Summary of Biological Activity
Activity | Description |
---|---|
Integrin Inhibition | Antagonizes αVβ3 and αVβ5 integrins, disrupting cell adhesion and signaling. |
Apoptosis Induction | Promotes programmed cell death in sensitive glioma cell lines. |
Tumor Growth Suppression | Delays tumor implantation and reduces growth in animal models. |
Angiogenesis Modulation | Low doses may stimulate angiogenesis; high doses required for therapeutic effect. |
Properties
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJCSACXAPYNTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F3N8O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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